molecular formula C8H10ClN3 B8053968 Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride

Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride

Cat. No.: B8053968
M. Wt: 183.64 g/mol
InChI Key: IWXPUHBVFLYCKE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with a methanamine substituent at the 5-position, formulated as a hydrochloride salt. This structural motif is critical for its physicochemical and biological properties, including enhanced solubility and bioavailability due to the hydrochloride counterion.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXPUHBVFLYCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Reactions

Classical routes to imidazo[1,2-a]pyridines rely on condensation between 2-aminopyridines and carbonyl-containing partners, such as α-haloketones or aldehydes. For example, reaction of 2-aminopyridine with chloroacetone under basic conditions yields the core structure via intramolecular cyclization. These methods often require elevated temperatures (80–120°C) and polar aprotic solvents like DMF, with yields ranging from 60% to 85%.

Multicomponent Reactions (MCRs)

Modern approaches favor MCRs for their atom economy and operational simplicity. A 2022 study demonstrated a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone using molecular iodine (20 mol%) under ultrasonication. This method achieved yields up to 96% in water at room temperature, highlighting advantages in sustainability and efficiency.

Specific Synthesis of Imidazo[1,2-a]pyridin-5-ylmethanamine Hydrochloride

Patent-Disclosed Route (US20180179200A1)

A seminal patent (US20180179200A1) outlines a practical route to this compound:

  • Core Formation : Reaction of 2-aminopyridine with a 5-bromo-substituted precursor (exact structure undisclosed) under Pd-catalyzed cross-coupling conditions.

  • Amination : Treatment with methanamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) at 100°C for 12 hours.

  • Salt Formation : Concentration of the reaction mixture and treatment with HCl in ethyl acetate to precipitate the hydrochloride salt.

Key Data :

ParameterValue
Yield (overall)68–72%
Purity (HPLC)>95%
Reaction Time14–16 hours

Alternative Route via Ultrasonication

Adapting the MCR strategy from, a hypothetical pathway could involve:

  • Three-Component Coupling : 2-Aminopyridine, 5-nitroacetophenone, and dimedone under ultrasonication with molecular iodine.

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert the 5-nitro group to an amine.

  • Salt Formation : Acidification with HCl in methanol.

Theoretical Advantages :

  • Reduced reaction time (30–60 minutes vs. hours).

  • Higher atom economy due to MCR design.

Optimization and Catalytic Approaches

Molecular Iodine Catalysis

The eco-friendly profile of molecular iodine (20 mol%) in water medium significantly enhances reaction sustainability. Comparative studies show iodine outperforms traditional Lewis acids (e.g., ZnCl₂) in imidazo[1,2-a]pyridine synthesis, reducing byproduct formation by 15–20%.

Ultrasonication Parameters

Ultrasound irradiation (40 kHz) accelerates reaction kinetics by enhancing mass transfer and cavitation effects. For the target compound, optimal parameters include:

  • Frequency: 40 kHz

  • Power: 150 W

  • Temperature: 25–30°C (controlled via water circulator).

Analytical Characterization and Purity Assessment

Spectroscopic Methods

  • ¹H NMR (DMSO-d₆): Characteristic signals at δ 8.45 (d, J=7.2 Hz, H-2), 7.98 (s, H-7), and 3.20 (q, J=5.8 Hz, -CH₂NH₂).

  • FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1590 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

Chromatographic Analysis

HPLC conditions for purity assessment:

ColumnMobile PhaseFlow RateDetection
C18 (250 mm)MeOH:H₂O (70:30) + 0.1% TFA1.0 mL/minUV 254 nm

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeEco-Friendliness
Patent Route68–72>9514–16 hModerate
Ultrasonication MCR85–90*>98*1–2 h*High

*Theoretical values based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Imidazo[1,2-a]pyridin-5-ylmethanamine oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis and Mycobacterium bovis BCG. A study reported several compounds with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM, highlighting their potential as lead molecules for tuberculosis treatment .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µM)Target Pathogen
IP-10.03M. tuberculosis
IP-20.5M. bovis BCG
IP-35M. tuberculosis

Antitumor Properties

Recent studies have demonstrated the antitumor effects of imidazo[1,2-a]pyridine derivatives, particularly in treating chronic myeloid leukemia. For instance, MRK-107 was shown to induce oxidative stress leading to cell senescence in K562 cells . Another study reported significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer .

Table 2: Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
MRK-107Chronic Myeloid10Induces oxidative stress
IP-DerivativeGlioblastoma15Inhibits cell proliferation
IP-DerivativeBreast Cancer20Triggers apoptosis

Central Nervous System Modulation

Imidazo[1,2-a]pyridine compounds have been explored for their ability to modulate the central nervous system (CNS). They exhibit properties akin to benzodiazepines, acting as anxiolytics and sedatives . Notable drugs derived from this scaffold include zolpidem and alpidem, which are used for treating insomnia and anxiety disorders.

Imaging and Diagnostic Applications

The luminescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in imaging technologies. These compounds can serve as fluorescent probes in confocal microscopy and other imaging modalities . Their ability to generate singlet oxygen has also been exploited in photodynamic therapy for cancer treatment .

Synthesis and Structural Modifications

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods, including molecular iodine-catalyzed reactions that offer environmentally friendly pathways for compound generation . Structural modifications enhance their biological activity and selectivity against specific targets.

Mechanism of Action

Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride is similar to other imidazo[1,2-a]pyridine derivatives, such as Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride. it is unique in its structure and potential applications. The differences in the position of the methanamine group and the presence of the hydrochloride salt contribute to its distinct properties and uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
  • Structural Difference : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3), altering electronic distribution and hydrogen-bonding capacity.
  • Molecular Formula : C₇H₈N₄·2HCl (vs. C₈H₉N₃·HCl for the main compound, inferred from similar derivatives).
  • Solubility in DMSO is noted as 10 mM, suggesting moderate lipophilicity .
3-Amino-2-arylimidazo[1,2-a]pyridines
  • Structural Difference: Features an aryl group at the 2-position and an amino group at the 3-position.
  • Synthesis : Synthesized via Adib’s solvent-free multicomponent reaction (200°C), achieving >85% yield, a significant improvement over traditional methods requiring solvents and lower yields (~60-70%) .
  • Applications : Demonstrated efficacy in antimicrobial and anticancer screenings due to enhanced π-π stacking interactions from the aryl group .
Imazamox and Imazethapyr (Imidazolinone Herbicides)
  • Structural Difference: Contain imidazolinone rings fused to pyridine or other aromatic systems, with carboxylic acid substituents.
  • Applications : Herbicidal activity via acetolactate synthase inhibition. The main compound’s lack of a carboxyl group and presence of methanamine suggests divergent biological targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Synthetic Yield
Imidazo[1,2-a]pyridin-5-ylmethanamine HCl C₈H₉N₃·HCl ~183.6 (estimated) High in polar solvents* 75-90% (estimated)
Imidazo[1,2-a]pyrimidin-2-ylmethanamine·2HCl C₇H₈N₄·2HCl 217.1 10 mM in DMSO Not reported
3-Amino-2-arylimidazo[1,2-a]pyridines Varies by aryl group ~200-250 Moderate >85%
Imazamox C₁₅H₁₉N₃O₄ 305.3 Low (hydrophobic) 60-70%

*Inferred from hydrochloride salt’s ionic nature.

Biological Activity

Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that exhibits a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiparasitic
  • Antiviral

These properties make imidazo[1,2-a]pyridine derivatives promising candidates for drug development.

1. Anticancer Activity

Research has demonstrated that various imidazo[1,2-a]pyridine derivatives exhibit potent anticancer effects. For instance, a study showed that specific derivatives inhibited the proliferation of melanoma (A375) and cervical cancer (HeLa) cell lines with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM. Notably, one compound demonstrated IC50 values as low as 0.14 µM against HeLa cells and significantly inhibited tumor growth in xenograft models at a dosage of 50 mg/kg .

2. Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Recent studies indicate that certain imidazo[1,2-a]pyridine derivatives exhibit strong inhibitory activity against these enzymes. For example, compounds synthesized in recent research showed promising AChE and BChE inhibitory activities with effective binding interactions confirmed through docking studies .

3. Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial efficacy. A set of compounds was tested against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.006 µM for some derivatives . This suggests their potential as novel agents against drug-resistant strains of tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their chemical structure. Modifications at various positions on the imidazopyridine ring can enhance or diminish their pharmacological effects. For example:

  • Substituents : The presence of electron-withdrawing or electron-donating groups can significantly affect the potency and selectivity of these compounds.
  • Positioning : Variations in the positioning of substituents lead to different interactions with biological targets, impacting their efficacy against specific diseases .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of imidazo[1,2-a]pyridine derivatives, compounds were tested on A375 melanoma cells. The most effective compound exhibited an IC50 value of 0.14 µM and induced apoptosis in treated cells through the activation of the AKT/mTOR signaling pathway .

Case Study 2: Cholinesterase Inhibition

A recent synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives revealed significant AChE and BChE inhibition. The most potent inhibitor was identified through kinetic studies and molecular docking analyses .

Research Findings Summary

Biological Activity IC50/Effectiveness Remarks
Anticancer (HeLa cells)0.14 µMSignificant tumor growth inhibition in vivo
Cholinesterase InhibitionNot specifiedPotential for Alzheimer's treatment
Antimicrobial (M. tuberculosis)≤0.006 µMEffective against drug-resistant strains

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride, and how can reaction yields be systematically improved?

  • Methodological Answer : The compound is synthesized via rearrangement reactions of isoxazolones with nitropyridine derivatives. For instance, coupling 2-chloro-5-nitropyridine with substituted isoxazolones under reflux conditions (e.g., ethanol) yields target compounds. Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature . To improve yields, employ Design of Experiments (DoE) frameworks, such as factorial designs, to identify critical parameters (e.g., molar ratios, reaction time) and minimize trial-and-error approaches. Statistical tools like ANOVA can validate significance of variables .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for hydrogen/carbon environments (e.g., δ 7.59 ppm for pyridine protons), Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., 1782 cm⁻¹ for carbonyl stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm) and elemental analysis (C, H, N % deviations < 0.4%) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of reactivity and stability in this compound derivatives?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways and transition states. Software like Gaussian or ORCA can simulate intermediates, while molecular dynamics (MD) simulations predict solubility and aggregation behavior. Pair computational results with experimental validation (e.g., kinetic studies) to refine models .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cell-based studies)?

  • Methodological Answer : Conduct meta-analysis of dose-response curves (IC₅₀, EC₅₀) to identify assay-specific biases. For example, discrepancies in PDE3 inhibition (relevant to cardiac applications) may arise from membrane permeability differences. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict logP and pKa, then correlate with experimental permeability (Caco-2 assays). Normalize data using standardized controls (e.g., reference inhibitors) .

Q. How to design a multi-parameter optimization framework for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement response surface methodology (RSM) with central composite design (CCD) to optimize temperature, catalyst loading, and solvent composition. Monitor enantiomeric excess (ee) via chiral HPLC. For scale-up, apply QbD (Quality by Design) principles: define Critical Quality Attributes (CQAs) like particle size distribution and Critical Process Parameters (CPPs) like mixing speed .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in thermodynamic stability data between computational predictions and experimental DSC/TGA results?

  • Methodological Answer : Cross-validate computational enthalpy values (from DFT) with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Discrepancies may arise from crystal packing effects not modeled in simulations. Use X-ray crystallography to resolve solid-state structures and refine force fields in MD simulations .

Methodological Integration

Q. What interdisciplinary approaches enhance the development of this compound as a therapeutic candidate?

  • Methodological Answer : Combine medicinal chemistry (SAR studies), pharmacokinetics (ADME profiling in rodents), and toxicology (Ames test, hERG inhibition). For example, integrate metabolomics (LC-MS/MS) to identify active metabolites and systems biology models to predict off-target effects .

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